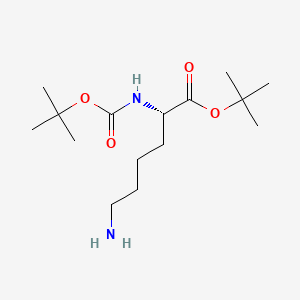

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar derivatives, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, showcases the methodologies applied in creating complex amino acid derivatives. These derivatives are synthesized from related compounds like (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid with good overall yield, illustrating the potential routes for synthesizing (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular and crystal structure of derivatives like tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate reveals the complexity and stability of these compounds. It demonstrates the extended, nearly all-trans C5 conformation and highlights the weak intermolecular hydrogen bonds and hydrophobic contacts crucial for maintaining the molecule's stability in solid state (Kozioł et al., 2001).

Chemical Reactions and Properties

The preparation of tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by the reaction of hydroxylamine with excess di-tert-butyl dicarbonate illustrates a fundamental chemical reaction involving the compound. This process highlights the compound's ability to rapidly acylate amines in both organic and aqueous solutions, demonstrating its reactive nature and chemical properties (Harris & Wilson, 1983).

Physical Properties Analysis

The synthesis and characterization of similar compounds provide insights into the physical properties of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate. These studies, including thermal, X-ray, and DFT analyses, reveal the stability, solubility, and conformational flexibility of the compound, which are essential for its application in synthesis processes (Çolak et al., 2021).

Chemical Properties Analysis

The compound's role in facilitating reactions, such as the synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate through carbonyl reductase activity, underscores its chemical versatility. This process demonstrates the compound's capability in enantioselective synthesis, which is pivotal in the production of pharmaceutical intermediates with high yield and enantiomeric excess (Liu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Non-proteinogenic Amino Acid Synthesis : The compound is used in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001).

Bone Collagen Cross-Links : It is employed in the one-pot synthesis of bone collagen cross-links like (+)-pyridinoline and (+)-deoxypyridinoline, which are important in the study of bone health and diseases (Adamczyk, Johnson, & Reddy, 2000).

Efficient Synthesis of Benzyl Iodoalkanoates : This compound is also used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, important for various chemical reactions in research (Koseki, Yamada, & Usuki, 2011).

Chemical Structure and Properties Studies

- Study of Molecular and Crystal Structures : It contributes to understanding the molecular and crystal structure of related compounds, providing insights into their chemical behavior and interactions (Kozioł et al., 2001).

Organic Synthesis

Asymmetric Synthesis : It's involved in the asymmetric synthesis of complex organic molecules like 3,6-dideoxy-3-amino-L-talose, showcasing its versatility in organic chemistry (Csatayová et al., 2011).

Synthesis of Amino Carbonate : Used in the preparation of tert-butyl aminocarbonate, an important compound for acylating amines (Harris & Wilson, 1983).

Stereocontrolled Synthesis : It plays a crucial role in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, useful in peptide research (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Biocatalysis and Polymerization

Biocatalytic Reduction : Utilized in the stereoselective synthesis of various stereochemical forms of chlorinated beta,delta-dihydroxy hexanoates, showcasing its applications in biocatalysis and synthetic chemistry (Wolberg, Hummel, & Müller, 2001).

Copolymerization : This compound is used in the copolymerization of chiral amino acid-based acetylenes, contributing to the field of polymer science (Gao, Sanda, & Masuda, 2003).

Chemical Reactions and Synthesis Methods

Efficient One-Pot Synthesis : Demonstrated in the one-pot synthesis of (+)-deoxypyridinoline, an important collagen cross-link, highlighting its utility in efficient synthesis methods (Adamczyk, Johnson, & Reddy, 1999).

Ligand Synthesis for Asymmetric Hydrogenation : It is used in the preparation of P-chiral phosphine ligands for asymmetric hydrogenation, crucial in the synthesis of pharmaceutical compounds (Imamoto et al., 2012).

Safety and Handling Studies

- Thermal Hazard Evaluation : The compound is studied for its thermal hazard, especially when mixed with metal ions, which is important for handling and safety in industrial applications (Tsai, You, Qian, & Shu, 2013).

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of the amino acid lysine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones .

Mode of Action

As a lysine derivative, it is likely to interact with its targets in a manner similar to that of lysine. Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism, given the role of lysine as a building block of proteins .

Result of Action

As a lysine derivative, it is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBESNUUMLEHL-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)